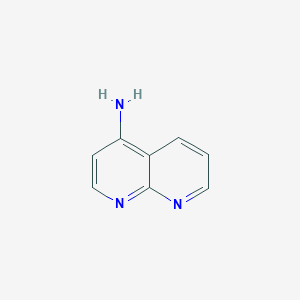

1,8-Naphthyridin-4-amine

Description

Properties

IUPAC Name |

1,8-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFWNDLLWUVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497523 | |

| Record name | 1,8-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-30-1 | |

| Record name | 1,8-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Naphthyridin 4 Amine and Its Analogs

Classical Cyclization Reactions for 1,8-Naphthyridine (B1210474) Core Synthesis

Traditional methods for constructing the 1,8-naphthyridine ring system have been adapted from well-established quinoline (B57606) syntheses. oregonstate.eduiipseries.orgnih.gov These classical reactions remain fundamental in organic synthesis.

Friedländer Condensation and its Modified Variants

The Friedländer synthesis is a widely utilized and straightforward method for producing 1,8-naphthyridines. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. connectjournals.comsphinxsai.com For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a key starting material. nih.govtsijournals.com

The reaction is versatile, allowing for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the active methylene (B1212753) compound. nih.gov However, classical Friedländer conditions often necessitate harsh reaction conditions, including high temperatures and the use of hazardous organic solvents and expensive metal catalysts. nih.gov

To address these limitations, several modified variants of the Friedländer condensation have been developed. One notable modification involves a one-pot method where a dimetalated N-2-pyridylpivalamide or tert-butylcarbamate (B1260302) reacts with a β-alkoxyacrolein derivative. researchgate.net Another approach has been the use of various catalysts to improve reaction efficiency and mildness. Catalysts such as piperidine (B6355638), niscpr.res.in and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have been reported. connectjournals.com Ammonium sulphamate has also been employed as an efficient catalyst in solid-state synthesis. sphinxsai.com

A significant advancement has been the development of greener synthetic routes. For instance, the use of water as a solvent, which is cost-effective and environmentally benign, has been explored. nih.gov While the solubility of some reactants can be a limitation, many starting materials for the Friedländer condensation are water-soluble. nih.gov To further enhance green credentials, metal-free catalysts like the ionic liquid choline (B1196258) hydroxide (B78521) have been successfully used in aqueous media, providing excellent yields and easy separation of products and catalysts. nih.gov

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetylacetone (B45752) | Piperidine, Methanol, Microwave | 3-Acetyl-2-methyl-1,8-naphthyridine | High | niscpr.res.in |

| 2-Aminonicotinaldehyde | Various active methylene compounds | CeCl₃·7H₂O, Solvent-free, Grinding | Substituted 1,8-naphthyridines | High | connectjournals.com |

| 2-Aminonicotinaldehyde | Acetoacetanilide | NH₂SO₃NH₄, Solid-state, Grinding | 2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | 92 | sphinxsai.com |

| 2-Aminonicotinaldehyde | Various active methylene compounds | Choline hydroxide, Water | Substituted 1,8-naphthyridines | >90 | nih.gov |

| 2-Aminonicotinaldehyde | Various carbonyl compounds | [Bmmim][Im] (ionic liquid), Solvent-free | Substituted 1,8-naphthyridines | High | nih.gov |

Skraup and Doebner-Von-Miller Reactions

The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that have been adapted for the preparation of 1,8-naphthyridines. oregonstate.eduekb.eg The Doebner-von Miller reaction, in particular, involves the reaction of an aniline (B41778) (or an aminopyridine for naphthyridine synthesis) with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as tin tetrachloride. iipseries.orgwikipedia.org

In the context of 1,8-naphthyridine synthesis, an aminopyridine is used as the starting material. For example, the reaction of 2-aminopyridine (B139424) with an α,β-unsaturated aldehyde or ketone can lead to the formation of the 1,8-naphthyridine ring system. The reaction mechanism is complex and is thought to involve a series of conjugate additions and cyclizations. wikipedia.org

Historically, these reactions were among the first to be employed for the synthesis of naphthyridines. oregonstate.edu However, they often require harsh conditions and can produce a mixture of products, making purification challenging. Despite these drawbacks, they remain a part of the synthetic chemist's toolkit for accessing certain substituted naphthyridine structures. ekb.eg

Gould–Jacob and Conrad-Limpach Methodologies

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the preparation of 4-hydroxy-1,8-naphthyridines. researchgate.nettubitak.gov.tr The reaction involves the condensation of an aniline (or aminopyridine) with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. researchgate.net The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxy-1,8-naphthyridine.

The Conrad-Limpach synthesis is another classical method that can be applied to the formation of 1,8-naphthyridine skeletons. nih.govmdpi.com This reaction typically involves the condensation of an aminopyridine with a β-ketoester. mdpi.com The initial condensation forms a Schiff base or enamine, which then undergoes thermal intramolecular ring closure to give the naphthyridone product. mdpi.com For instance, reacting 2-amino-5-hydroxypyridine (B112774) with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid, followed by thermal cyclization, has been used to produce 1,8-naphthyridine derivatives.

A modification of the Conrad-Limpach procedure utilizes acetylene (B1199291) derivatives, such as dimethylacetylenedicarboxylate (DMAD), to form enamine intermediates through a Michael addition, which then cyclize to form the naphthyridine ring. mdpi.com

Combes and Niementowski Cyclizations

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. iipseries.org This methodology can be applied to the synthesis of 1,8-naphthyridines by using an aminopyridine as the starting material. nih.govekb.eg For example, 2,6-diamino-4-hydroxypyridine reacts with acetylacetone in polyphosphoric acid to form a diacetyl-1,8-naphthyridin-4-ol derivative.

The Niementowski reaction is another classical method that has been investigated for the preparation of 1,8-naphthyridines. ekb.egrsc.org This reaction typically involves the condensation of an anthranilic acid with a ketone or aldehyde to form a 4-hydroxyquinoline derivative. In the context of 1,8-naphthyridine synthesis, a suitably substituted aminonicotinic acid would be the analogous starting material.

Contemporary and Green Synthetic Strategies for 1,8-Naphthyridin-4-amine Derivatives

Modern synthetic chemistry has increasingly focused on developing more efficient, environmentally friendly, and sustainable methods. This has led to the exploration of alternative energy sources and catalysts for the synthesis of 1,8-naphthyridine derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comniscpr.res.inrasayanjournal.co.in This technology has been successfully applied to the Friedländer condensation for the synthesis of 1,8-naphthyridines. tsijournals.comniscpr.res.in

In one approach, the Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions using microwave irradiation. tsijournals.com This method is noted for being environmentally benign, reducing reaction times to a few minutes, and providing good yields of the desired 1,8-naphthyridine products. tsijournals.com

Another microwave-assisted method employs piperidine as a catalyst in methanol, again significantly reducing the reaction time from hours to minutes and improving yields. niscpr.res.in The use of microwave irradiation has also been extended to the synthesis of more complex fused heterocyclic systems containing the 1,8-naphthyridine core, such as pyrazolo[3,4-b] nih.govjmcs.org.mxnaphthyridin-5-amines, using zinc chloride as a catalyst. mdpi.com Furthermore, the Grohe-Heitzer reaction, a method for preparing quinolones, has been adapted with microwave assistance to synthesize ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various naphthyridone derivatives. jmcs.org.mx

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis of 3-Acetyl-2-methyl-1,8-naphthyridine

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Piperidine | Methanol | Hours | Lower | niscpr.res.in |

| Microwave Irradiation | Piperidine | Methanol | 3 minutes | High | niscpr.res.in |

| Microwave Irradiation | DABCO | Solvent-free | Minutes | 74-86 | tsijournals.com |

Metal-Free Catalysis and Ionic Liquid-Mediated Reactions

In recent years, there has been a growing emphasis on developing environmentally benign and cost-effective synthetic methods. Metal-free catalysis and the use of ionic liquids as alternative reaction media have emerged as powerful tools in the synthesis of 1,8-naphthyridine derivatives.

One notable metal-free approach involves the use of N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), as reusable Lewis acid catalysts. organic-chemistry.org These catalysts facilitate the three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or its derivatives, and various aldehydes at room temperature to produce 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.orgresearchgate.net The mild reaction conditions, simple work-up procedures, and the ability to recycle the catalyst make this method attractive for sustainable synthesis. organic-chemistry.org

Ionic liquids (ILs) have also been successfully employed as both catalysts and solvents in the synthesis of 1,8-naphthyridines, particularly through the Friedländer reaction. nih.govacs.orgresearchgate.net For instance, basic ionic liquids like [Bmmim][Im] have shown remarkable catalytic activity in the solvent-free synthesis of 1,8-naphthyridyl derivatives. nih.govacs.orgresearchgate.net A particularly green approach utilizes the biocompatible and inexpensive ionic liquid choline hydroxide (ChOH) as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This method represents the first report of synthesizing naphthyridines in an aqueous medium and offers excellent yields and easy product separation. nih.govacs.org The catalytic efficiency of choline hydroxide is attributed to its ability to form hydrogen bonds with the reactants, a key factor for the reaction to proceed in water. acs.org

A catalyst-free, three-component domino reaction for the synthesis of functionalized organic-chemistry.orgresearchgate.netnaphthyridine derivatives has also been described. rsc.org This method, conducted in the environmentally friendly solvent ethanol, involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides, offering high yields and regioselectivity under catalyst-free conditions. rsc.org

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating diverse libraries of compounds for drug discovery.

The synthesis of substituted 1,8-naphthyridine derivatives has been effectively achieved through a one-pot, three-component condensation of 2-aminopyridines, active methylene compounds (like malononitrile or cyanoacetate), and aromatic aldehydes. organic-chemistry.orgresearchgate.netresearchgate.net This reaction can be catalyzed by various agents, including N-bromosulfonamides, under mild conditions, leading to good yields and straightforward purification. organic-chemistry.org The use of aromatic aldehydes with both electron-donating and electron-withdrawing substituents has been successful, demonstrating the broad scope of this MCR. researchgate.net However, aliphatic aldehydes have been reported to be unreactive under these conditions. organic-chemistry.orgresearchgate.net

Another example of an MCR for scaffold diversification is the one-pot reaction of aromatic aldehydes, malononitrile dimer, and enehydrazinoketone to produce annulated 1,8-naphthyridines. researchgate.net Furthermore, a four-component reaction of an aldehyde, an aromatic amine, and two equivalents of piperidine-2,4-dione in an ionic liquid catalyzed by p-toluenesulfonic acid (TsOH) has been developed to synthesize 5,10-diarylpyrido[4,3-b] organic-chemistry.orgnih.govnaphthyridine derivatives. researchgate.net These MCRs provide a powerful platform for the rapid generation of structurally diverse 1,8-naphthyridine-based compounds.

Directed Synthesis of 4-Amino-1,8-Naphthyridine Derivatives

The 4-amino-1,8-naphthyridine moiety is a key pharmacophore in many biologically active compounds. Therefore, the development of synthetic methods that specifically introduce an amino group at the 4-position of the 1,8-naphthyridine ring is of great importance.

Amination Strategies at the 4-Position of the 1,8-Naphthyridine Ring

Direct amination of a pre-formed 1,8-naphthyridine ring is a common strategy to introduce the 4-amino group. This often involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position. For instance, 4-chloro-1,5-naphthyridines have been successfully reacted with various amines to furnish the corresponding 4-amino-1,5-naphthyridine derivatives. nih.gov A sequence involving iodination followed by amination has also been employed for the synthesis of aminated 1,5-naphthyridines. nih.gov

In the context of 1,8-naphthyridines, the Buchwald-Hartwig amination has been utilized for the C-N cross-coupling of 2-chloro-3-aryl-1,8-naphthyridines with amines, demonstrating the utility of palladium catalysis in this transformation. researchgate.net

Domino Amination/Conjugate Addition Reactions

A powerful and efficient [5+1] strategy for the construction of the 1,8-naphthyridin-4(1H)-one core involves a domino amination/conjugate addition reaction sequence. rsc.orgresearchgate.netnih.govrsc.org This approach utilizes 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones as the five-atom component and various primary amines as the one-atom component. rsc.orgresearchgate.netnih.govrsc.org

Interestingly, the reaction proceeds through different mechanisms depending on the nature of the amine. With aliphatic amines, the reaction occurs under catalyst-free conditions, driven by the higher nucleophilicity of the amine. rsc.orgrsc.org However, for less nucleophilic aromatic amines, a palladium-catalyzed process is required to achieve good yields of the corresponding 1,8-naphthyridin-4(1H)-ones. rsc.orgrsc.org This method provides a versatile route to a range of 1,8-naphthyridin-4(1H)-one derivatives. rsc.orgresearchgate.net

Derivatization from Precursor 1,8-Naphthyridin-4(1H)-ones

Pre-existing 1,8-naphthyridin-4(1H)-ones serve as versatile precursors for the synthesis of 4-amino-1,8-naphthyridine derivatives. The keto group at the 4-position can be converted into an amino group through various chemical transformations.

One common method involves the conversion of the 4-oxo group to a 4-chloro group, which can then undergo nucleophilic substitution with an amine. Another approach is the direct conversion of the 4-oxo functionality to an amino group. For example, 1-hydroxy-1,8-naphthyridin-2(1H)-one has been modified at the 4-position by introducing various amino functionalities to create potent HIV-1 integrase inhibitors. acs.org

The synthesis of 1,8-naphthyridin-2-ones, which can be seen as precursors or analogs, has been achieved through methods like Dieckmann condensation. sci-hub.se Furthermore, the synthesis of 1,8-naphthyridine-2,7-diones has been accomplished via intramolecular cyclization of aminopyridone precursors. semanticscholar.org These varied approaches highlight the importance of 1,8-naphthyridin-4(1H)-ones as key intermediates in the synthesis of 4-amino-1,8-naphthyridine derivatives.

Regioselective and Stereoselective Synthetic Considerations

The synthesis of complex 1,8-naphthyridine derivatives often requires precise control over regioselectivity and stereoselectivity. Regioselectivity is crucial when multiple reactive sites are present in the starting materials or intermediates, while stereoselectivity is important when chiral centers are being created.

Regioselective synthesis has been a key consideration in many of the methodologies discussed. For example, in the Friedländer reaction with unsymmetrical ketones, the choice of catalyst can influence the regiochemical outcome of the cyclization. acs.org The use of a highly reactive and regioselective catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to provide excellent control in the synthesis of 2-substituted 1,8-naphthyridines. organic-chemistry.org A one-pot, three-component domino reaction for the synthesis of functionalized organic-chemistry.orgresearchgate.netnaphthyridine derivatives has also been reported to proceed with high regio- and stereoselectivity. rsc.org

The stereoselective synthesis of the tetracyclic core of (+)-naphthyridinomycin, a natural product containing the 1,8-naphthyridine scaffold, highlights the importance of stereocontrol. acs.org Key steps in this synthesis included an intramolecular Mizoroki-Heck reaction, an aromatic-aldehyde cyclization, and a stereoselective hydroboration to establish the required stereocenters. acs.org Such examples underscore the sophisticated strategies employed to achieve high levels of selectivity in the synthesis of complex 1,8-naphthyridine-containing molecules.

Chemical Modification and Derivatization Strategies of 1,8 Naphthyridin 4 Amine

Functionalization at the Exocyclic Amine Group (N-Derivatization)

The exocyclic amine at the 4-position of the 1,8-naphthyridine (B1210474) ring is a key site for chemical modification, offering a handle to introduce a wide variety of functional groups through N-derivatization.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the exocyclic amine of 1,8-naphthyridin-4-amine allows for its reaction with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. While direct acylation on this compound is a feasible synthetic route, much of the documented research focuses on the acylation of related amino-naphthyridines. For instance, the acetylation of 2-amino-5-trifluoromethyl-7-(aryl/alkyl)-1,8-naphthyridines has been successfully carried out. mdpi.com This reaction typically involves treating the amino-naphthyridine with an acylating agent like acetic anhydride. researchgate.net

Similarly, the synthesis of 1,8-naphthyridin-2-one-3-carboxylic acid derivatives often involves the formation of an amide bond. For example, 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide can be reacted with various reagents to form N-acylated derivatives. researchgate.net These examples suggest that the 4-amino group of this compound would readily undergo acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to yield a diverse library of derivatives.

Table 1: Examples of Acylation on the 1,8-Naphthyridine Scaffold

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-5-trifluoromethyl-7-phenyl-1,8-naphthyridine | Acetic Anhydride | 2-Acetamido-5-trifluoromethyl-7-phenyl-1,8-naphthyridine | mdpi.com |

Formation of Schiff Bases and Hydrazone Derivatives

The reaction of primary amines with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation that has been applied to the 1,8-naphthyridine system. Schiff bases derived from 1,8-naphthyridines are synthesized by the condensation of an amino-naphthyridine with an appropriate aldehyde or ketone. ispub.commdpi.com For example, 2-hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine readily reacts with benzaldehyde (B42025) under microwave irradiation to form the corresponding hydrazone (a class of Schiff base). niscpr.res.in

Furthermore, 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide has been used as a precursor to synthesize a series of Schiff bases by reacting it with various aromatic aldehydes. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comnih.gov The formation of hydrazones from nalidixic acid hydrazide, a well-known 1,8-naphthyridine derivative, by condensation with isatin (B1672199) derivatives further illustrates the versatility of this reaction. semanticscholar.org

Table 2: Synthesis of Schiff Bases and Hydrazones from 1,8-Naphthyridine Derivatives

| 1,8-Naphthyridine Precursor | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 2-Hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine | Benzaldehyde | Hydrazone | niscpr.res.in |

| 1,8-Naphthyridin-2-one-3-carboxylic acid hydrazide | Aromatic Aldehydes | Arylidene-hydrazide | researchgate.net |

Alkylation and Arylation Reactions

N-alkylation and N-arylation of the exocyclic amine provide another avenue for diversification of the this compound core. These reactions introduce alkyl or aryl substituents, which can significantly influence the molecule's properties. While direct N-alkylation of this compound can be challenging to control, methods have been developed for related systems. For instance, N-alkylation of 1,5-naphthyridinones has been achieved using alkyl halides in the presence of a base. mdpi.comnih.gov Tandem Michael-SNAr annulation reactions have also been employed to synthesize 1-alkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones from primary amines. acs.org

N-arylation, typically achieved through cross-coupling reactions, has also been explored. A functional 1,8-naphthyridine copper(I) complex has been shown to catalyze the N-arylation of imidazoles, demonstrating the utility of the naphthyridine scaffold in facilitating such transformations. niscpr.res.in The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones via Suzuki coupling reactions of 4-halo-1,8-naphthyridin-2(1H)-ones with arylboronic acids is another example of introducing aryl groups to the naphthyridine system, although not directly on the exocyclic amine. researchgate.net

Substitutions on the 1,8-Naphthyridine Ring System

Beyond modifying the exocyclic amine, the 1,8-naphthyridine ring itself is amenable to substitution, allowing for the introduction of various functional groups at different positions.

Introduction of Halogen and Trifluoromethyl Groups

The incorporation of halogen atoms and trifluoromethyl (CF3) groups onto the 1,8-naphthyridine ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. The synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid from the corresponding 2-hydroxy derivative using phosphorus oxychloride is a well-established method for introducing a chlorine atom. ispub.com The synthesis of 4-halo-1,8-naphthyridin-2(1H)-ones has also been reported, which can then be used in further coupling reactions. researchgate.net

A significant advancement has been the development of methods to introduce the trifluoromethyl group. A convenient one-pot synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been achieved through the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine. mdpi.comnih.gov This method provides a range of 5-trifluoromethyl-1,8-naphthyridines in moderate to good yields. mdpi.com

Table 3: Introduction of Trifluoromethyl Group at the C5-Position

| R¹ Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 2-Amino-7-phenyl-5-trifluoromethyl-1,8-naphthyridine | 67 | mdpi.comnih.gov |

| 4-Methylphenyl | 2-Amino-7-(4-methylphenyl)-5-trifluoromethyl-1,8-naphthyridine | 51 | mdpi.comnih.gov |

| 4-Methoxyphenyl | 2-Amino-7-(4-methoxyphenyl)-5-trifluoromethyl-1,8-naphthyridine | 53 | mdpi.comnih.gov |

| 4-Fluorophenyl | 2-Amino-7-(4-fluorophenyl)-5-trifluoromethyl-1,8-naphthyridine | 73 | mdpi.comnih.gov |

| 4-Bromophenyl | 2-Amino-7-(4-bromophenyl)-5-trifluoromethyl-1,8-naphthyridine | 61 | mdpi.com |

| 4-Nitrophenyl | 2-Amino-7-(4-nitrophenyl)-5-trifluoromethyl-1,8-naphthyridine | 63 | mdpi.comnih.gov |

| 2-Furyl | 2-Amino-7-(2-furyl)-5-trifluoromethyl-1,8-naphthyridine | 38 | mdpi.com |

Incorporation of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of alkyl, aryl, and heteroaryl moieties onto the 1,8-naphthyridine nucleus is a powerful tool for exploring structure-activity relationships. The aforementioned cyclocondensation reaction used to introduce the trifluoromethyl group also allows for the simultaneous introduction of various alkyl, aryl, and heteroaryl substituents at the C7-position. mdpi.comnih.gov

For example, using different 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, a variety of substituents such as methyl, phenyl, substituted phenyls, furyl, and thienyl groups have been successfully incorporated at the 7-position of the 2-amino-5-trifluoromethyl-1,8-naphthyridine scaffold. mdpi.com Furthermore, Suzuki coupling reactions provide a versatile method for creating C-C bonds, enabling the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones from their halo-precursors. researchgate.net The synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines showcases the introduction of both alkyl (cyclopropyl) and aryl/heteroaryl (pyrazolyl) groups onto the naphthyridine ring through a multi-step synthetic sequence. nih.gov

Table 4: Examples of Alkyl, Aryl, and Heteroaryl Substitutions on the 1,8-Naphthyridine Ring

| Position | Substituent | Method | Reference |

|---|---|---|---|

| C7 | Phenyl | Cyclocondensation | mdpi.comnih.gov |

| C7 | 4-Methylphenyl | Cyclocondensation | mdpi.comnih.gov |

| C7 | 2-Thienyl | Cyclocondensation | mdpi.com |

| C4 | Aryl | Suzuki Coupling | researchgate.net |

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functionalities onto the 1,8-naphthyridine scaffold is a key strategy for creating intermediates amenable to further derivatization, such as amide coupling. These reactions typically target the C3 position of the naphthyridine ring.

A common synthetic route involves the cyclization of precursors to form a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, which can then be esterified or coupled with various amines. For instance, ethyl 1,8-naphthyridine-3-carboxylate can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. tandfonline.com This acid (21) serves as a crucial intermediate for creating a library of 1,8-naphthyridine-3-carboxamide derivatives by reacting it with various functionalized amino acids. tandfonline.com The synthesis often begins with a Gould-Jacobs type reaction or a Grohe-Heitzer reaction to construct the core naphthyridine ring with the necessary functional groups at C3 and C4. scielo.org.mx

For example, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate, can be achieved efficiently using microwave-assisted methods which significantly reduce reaction times compared to conventional heating. scielo.org.mx Another approach involves the amidation of a pre-existing methyl ester at the C3 position. For example, methyl 2-((2,4-difluorobenzyl)amino)nicotinate can be prepared and subsequently cyclized to form the 1,8-naphthyridinone ring system, demonstrating the versatility of ester and amide functionalities in the synthesis of these scaffolds. acs.org

The following table summarizes representative esterification and carboxylation-related reactions on the 1,8-naphthyridine core.

Table 1: Examples of Carboxylation and Esterification Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl nicotino- ylacrylate (19) | K₂CO₃, Ethyl acetate | Ethyl 1,8-naphthyridine-3-carboxylate (20) | tandfonline.com |

| Ethyl 1,8-naphthyridine-3-carboxylate (20) | Acidic hydrolysis | 1,8-Naphthyridine-3-carboxylic acid (21) | tandfonline.com |

| 1,8-Naphthyridine-3-carboxylic acid (21) | Functionalized amino acids (3-18), coupling agents | 1,8-Naphthyridine-3-carboxamide derivatives (22-62) | tandfonline.com |

| 2-Amino-6-chloronicotinic acid, Diethyl malonate | Acetic anhydride, then Dowtherm A, 250 °C | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (3) | scielo.org.mx |

| Methyl 2-fluoronicotinate | 2,4-Difluorobenzylamine | Methyl 2-((2,4-difluorobenzyl)amino)nicotinate (8) | acs.org |

Annulation and Fused Ring System Formation Based on the this compound Scaffold

The construction of fused ring systems onto the 1,8-naphthyridine-4-amine scaffold is a powerful strategy for generating novel polycyclic heterocycles with complex three-dimensional structures. These annulation reactions expand the chemical space and often lead to compounds with unique biological properties.

A prominent example is the synthesis of pyrazolo[3,4-b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-5-amines. These compounds can be synthesized via a microwave-assisted Friedländer annulation, which involves the condensation of a heterocyclic o-aminonitrile with a cyclic ketone, catalyzed by zinc chloride. mdpi.com This method is noted for being environmentally friendly and providing good yields. mdpi.comresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused pyrazolonaphthyridine system. researchgate.net

Another powerful technique for forming fused systems is the domino or cascade annulation. A [3+3] annulation strategy has been successfully employed to synthesize 3-substituted 1,8-naphthyridin-2(1H)-ones from 2-fluoronicotinaldehyde and activated acetamides. mdpi.com This process involves a sequence of Aldol addition, intramolecular SNAr (nucleophilic aromatic substitution), and dehydration, all occurring in a single pot. mdpi.com Similarly, dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridines fused with pyrrolidinetriones have been prepared through an intermolecular cascade annulation involving a Michael addition followed by aniline (B41778) fragment transfer and SNAr processes. rsc.orgrsc.org

The following table presents examples of annulation reactions based on the 1,8-naphthyridine scaffold or leading to its formation as part of a fused system.

Table 2: Examples of Annulation and Fused Ring System Formation

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyano-4-p-tolyl-1H-pyrazole (1a) | Cyclohexanone (2b) | ZnCl₂, EtOH, Microwave (150 W), 15 min | 8-Methyl-10-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-5-amine (3d) | mdpi.comresearchgate.net |

| 2-Fluoronicotinaldehyde (9) | Phenylacetamide (10) | K₂CO₃, DMF, 90 °C, 3 h | 3-Phenyl-1,8-naphthyridin-2(1H)-one | mdpi.com |

| 3-((4-Bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione (1a) | (E)-3-(2-Chloroquinolin-3-yl)-1-phenylprop-2-en-1-one (2a) | DBU, CH₃CN, 80 °C | Dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine-ylidene-pyrrolidinetrione derivative (3a) | rsc.orgrsc.org |

| 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-yn-1-one | Aliphatic or benzylic amines | Pd(PPh₃)₄, K₂CO₃, DMF, 120 °C, 3 h | 1,2-Disubstituted benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-4(1H)-ones | uni-rostock.de |

Biological and Pharmacological Investigations of 1,8 Naphthyridin 4 Amine Derivatives

Anti-Cancer Activity and Molecular Mechanisms

Derivatives of the 1,8-naphthyridine (B1210474) ring system have demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including those derived from solid tumors such as lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.govacs.org The anti-cancer potential of these compounds stems from their ability to interfere with multiple crucial cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.

One of the key mechanisms by which 1,8-naphthyridine derivatives exert their anti-cancer effects is through the inhibition of DNA topoisomerases. These enzymes are vital for DNA replication, transcription, and repair, making them critical targets in cancer therapy.

Several studies have shown that 1,8-naphthyridine derivatives can act as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.net For instance, Vosaroxin, a prominent anti-cancer agent containing the 1,8-naphthyridine moiety, functions as a topoisomerase II inhibitor. researchgate.net Molecular docking studies of a novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivative, compound 8b, revealed that it intercalates with the DNA segment of topoisomerase II, mimicking the action of Vosaroxin and demonstrating high inhibitory activity against HepG2 liver cancer cells. researchgate.net

Similarly, other derivatives have shown the ability to inhibit DNA gyrase, a bacterial type II topoisomerase. nih.govnih.gov The prototypical 1,8-naphthyridine, nalidixic acid, selectively blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Further research has identified other derivatives, such as 7-Amino-4-methyl-1,8-naphthyridin-2-ol, that can bind to the active site of topoisomerase II. A derivative of nalidixic acid has also been reported as a potent inhibitor of both TopoIIα and TopoIIβ. mdpi.com

Table 1: Selected 1,8-Naphthyridine Derivatives as Topoisomerase Inhibitors

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| Vosaroxin | Topoisomerase II | Clinically investigated 1,8-naphthyridine anticancer agent. | researchgate.netresearchgate.net |

| Compound 8b (2,7-dimethyl-1,8-naphthyridine derivative) | Topoisomerase II | Intercalates with DNA segment of the enzyme; IC50 of 3.2 µg/mL against HepG2 cells. | researchgate.net |

| Nalidixic Acid Derivative | Topoisomerase IIα and Topoisomerase IIβ | Potent inhibitor of both isoforms. | mdpi.com |

| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | Topoisomerase II | Binds to the active site of the enzyme. | |

| 7-methyl-1,8-naphthyridinone derivatives | DNA Gyrase | Showed IC50 range of 1.7–13.2 µg/mL against DNA gyrase. | nih.gov |

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anti-cancer drugs. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of tubulin polymerization.

Substituted 2-thienyl-1,8-naphthyridin-4-ones have been shown to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration, with potency comparable to powerful natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.govacs.org One of the most cytotoxic compounds in this series, compound 40, was also a potent inhibitor of colchicine (B1669291) binding to tubulin. nih.govacs.org

The inhibition of tubulin dynamics by these compounds directly impacts cell division. A 4-phenyl-1,8-naphthyridine derivative was found to impair mitotic spindle formation by targeting microtubular network dynamic instability. nih.gov This interference leads to a block in the G2/M phase of the cell cycle. nih.gov Similarly, 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (compound 7a) demonstrated effects on microtubules, which resulted in cell cycle arrest and subsequent apoptosis in hepatoma cells. nih.gov Derivatives of 2,3-dihydro-1,8-naphthyridin-4(1H)-one have also been noted for their antitumor properties via tubulin polymerization inhibition and induction of cell cycle arrest.

Table 2: Activity of 1,8-Naphthyridine Derivatives on Tubulin and Cell Cycle

| Compound/Derivative Class | Primary Effect | Consequence | Reference(s) |

| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Inhibition of tubulin polymerization | Potent cytotoxic effects (submicromolar ED50 values). | nih.govacs.org |

| 4-phenyl-1,8-naphthyridine derivative | Impaired mitotic spindle formation | Cell cycle arrest at G2/M phase. | nih.gov |

| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a) | Effects on microtubules | Cell cycle arrest followed by apoptosis. | nih.gov |

| 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives | Inhibition of tubulin polymerization | Inhibition of cancer cell proliferation. |

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. 1,8-Naphthyridine derivatives have been shown to trigger apoptosis in cancer cells through various intrinsic and extrinsic pathways, often involving the mitochondria.

One study detailed how a 4-phenyl-1,8-naphthyridine derivative initiates a cascade of cellular alterations beginning with peculiar changes in mitochondria. nih.gov This involves an initial increase in the mitochondrial membrane potential (MMP), followed by a subsequent loss of MMP, which leads to the release of apoptogenic factors and culminates in cell death by apoptosis. nih.govresearchgate.net The apoptotic process was confirmed by the observation of nuclear fragmentation and the appearance of a hypodiploid peak in flow cytometry analysis. researchgate.net

Other derivatives have shown similar capabilities. Compound 11, a 7-substituted 2,3-dihydro-1,8-naphthyridine, was found to induce apoptosis in human pancreatic cancer cells, confirmed by the induction of caspases 3/7 and DNA fragmentation. researchgate.net Furthermore, 7-Amino-1,8-naphthyridin-2(1H)-one has been observed to induce apoptosis in human leukemia cells via mitochondrial pathways.

Table 3: Apoptosis Induction by 1,8-Naphthyridine Derivatives

| Compound | Cell Line | Mechanism/Observation | Reference(s) |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Hep-2 (Larynx Carcinoma) | Altered mitochondrial membrane potential, release of apoptogenic factors, nuclear fragmentation. | nih.govresearchgate.net |

| Compound 11 (7-substituted 2,3-dihydro-1,8-naphthyridine) | MIA PaCa-2 (Pancreatic) | Induction of caspase 3/7, DNA fragmentation. | researchgate.net |

| 7-Amino-1,8-naphthyridin-2(1H)-one | Kasumi-1 (Human Leukemia) | Apoptosis induction through mitochondrial pathways, IC50 of 7 µM. | |

| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a) | Hep3B (Hepatoma) | Apoptosis subsequent to cell cycle arrest. | nih.gov |

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. mdpi.com Dysregulation of kinase activity is a common feature of cancer, making them attractive targets for therapeutic intervention. The 1,8-naphthyridine scaffold has been utilized to develop inhibitors against several key protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Rat Sarcoma (Ras) proteins. researchgate.netresearchgate.net

Derivatives of quinolino-1,8-naphthyridine have been synthesized and evaluated for their Ras-GTP inhibitory activity. researchgate.net Compounds 13d and 14d from this series demonstrated the most potent biological activity against the NCl-H460 cell line, with IC50 values of 2.4 and 1.04 µM, respectively. researchgate.net Molecular docking studies confirmed the positioning of these active compounds into the Ras-GTP active site. researchgate.net

The EGFR tyrosine kinase is another important target. nih.gov A series of 1,8-naphthyridine Schiff base derivatives showed favorable binding energies to the EGFR tyrosine kinase in docking studies, suggesting their potential as inhibitors. researchgate.net Furthermore, a patent has been filed for 2,4-diaryl-substituted nih.govresearchgate.netnaphthyridines as inhibitors of other kinases, such as TGF-beta receptor kinases, for the treatment of tumors. google.com

The ability to interact directly with DNA or to inhibit enzymes responsible for maintaining DNA integrity in cancer cells represents another avenue for the anti-cancer action of 1,8-naphthyridine derivatives. researchgate.net These mechanisms include DNA intercalation and the inhibition of telomerase.

Telomerase is an enzyme that is active in the vast majority of cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. mdpi.comnih.gov A key strategy to inhibit telomerase is the stabilization of G-quadruplex DNA structures that can form in telomeric regions. mdpi.comnih.gov Bisquinolinium derivatives of 1,8-naphthyridine have been reported as potent and selective G-quadruplex DNA stabilizing agents. acs.org These ligands bind tightly to quadruplex DNA and can increase the melting temperature (T_m) of human telomeric G-quadruplex DNA by up to 21°C, while having a minimal effect on duplex DNA. acs.org Naphthyridine dimers have also been shown to bind to human telomeric sequences and inhibit telomerase. unibs.it

In addition to targeting telomerase, some derivatives act as DNA intercalating agents, inserting themselves between DNA base pairs. researchgate.net Molecular docking of certain 1,8-naphthyridine derivatives has shown that they can intercalate with the DNA segment of the topoisomerase II complex, which contributes to their cytotoxic activity. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Targeting angiogenesis is therefore a key anti-cancer strategy. Some 1,8-naphthyridine derivatives have demonstrated anti-angiogenic properties.

For example, compound 11, a 7-substituted 2,3-dihydro-1,8-naphthyridine, was shown to promote anti-angiogenic effects in in vitro assays. researchgate.net The cytotoxicity of this compound was notably enhanced in pancreatic cancer cells stimulated with fibroblast growth factor, a known promoter of angiogenesis. researchgate.net While direct and extensive studies on the anti-angiogenic properties of 1,8-naphthyridin-4-amine derivatives are still emerging, related heterocyclic compounds have been developed as inhibitors of key angiogenesis regulators like the Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comthieme-connect.com This suggests that modulation of angiogenic pathways is a plausible and promising mechanism of action for this class of compounds.

Anti-Infective Properties

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has attracted significant interest in medicinal chemistry due to the versatile biological activities of its derivatives. innovareacademics.intandfonline.com These compounds are recognized for a broad spectrum of pharmacological actions, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comresearchgate.netresearchgate.net

While some 1,8-naphthyridine derivatives may not exhibit strong direct antibacterial action, their true potential often lies in their ability to enhance the efficacy of existing antibiotics. nih.gov For instance, certain derivatives have shown minimal direct activity against multidrug-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of ≥1.024 µg/mL. nih.govmdpi.com However, their role as antibiotic modulators is significant. nih.gov

A primary mechanism by which 1,8-naphthyridine derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, also known as topoisomerase II. nih.govmdpi.com This enzyme is crucial for bacterial DNA replication and survival. mdpi.com By binding to and inhibiting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death. mdpi.comnih.gov The structural similarity of 1,8-naphthyridines to fluoroquinolones, a class of antibiotics that also target DNA gyrase, underpins this mechanism. nih.govmdpi.com

In silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives can effectively inhibit DNA gyrase. nih.govmdpi.com For example, a derivative, 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govmdpi.comnaphthyridine-3-carboxylic acid, was identified as a potent E. coli DNA gyrase inhibitor. researchgate.net Another study highlighted 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring as potential DNA gyrase inhibitors, with some compounds showing selective activity against resistant B. subtilis strains. mdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this inhibitory activity. nih.govmdpi.com

Table 1: DNA Gyrase Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Target Organism/Enzyme | Activity | Reference |

|---|---|---|---|

| 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govmdpi.comnaphthyridine-3-carboxylic acid | E. coli DNA gyrase | Potent inhibitor | researchgate.net |

| 7-methyl-1,8-naphthyridinone derivatives with 1,2,4-triazole ring | DNA gyrase | IC₅₀ range: 1.7–13.2 µg/mL | nih.govmdpi.com |

| Brominated 7-methyl-1,8-naphthyridinone derivatives | DNA gyrase | Most potent in series | nih.gov |

Bacterial efflux pumps are a significant cause of multidrug resistance, as they actively transport antibiotics out of the bacterial cell. nih.gov Derivatives of 1,8-naphthyridine have been identified as inhibitors of these pumps, particularly NorA and MepA in Staphylococcus aureus. nih.govmdpi.comnih.gov The NorA efflux pump is responsible for extruding fluoroquinolones like norfloxacin, while MepA expels ciprofloxacin. nih.govmdpi.com

By inhibiting these efflux pumps, 1,8-naphthyridine derivatives can restore the effectiveness of antibiotics that would otherwise be expelled. researchgate.net For example, 1,8-naphthyridine sulfonamides have demonstrated the ability to inhibit NorA and MepA. mdpi.comaimspress.com In silico analysis suggests that these compounds bind favorably to the efflux pump proteins through hydrogen bonds and hydrophilic interactions. researchgate.net This inhibitory action is a key component of their synergistic effect with conventional antibiotics. aimspress.com Additionally, studies have shown that 1,8-naphthyridine sulfonamides can also inhibit other efflux pumps like QacC and QacA/B in S. aureus. mdpi.com

A significant attribute of 1,8-naphthyridine derivatives is their ability to act synergistically with existing antibiotics, particularly fluoroquinolones. nih.govnih.gov Although they may have high MIC values on their own, when combined with antibiotics like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960), they can dramatically reduce the MIC of these drugs against multi-resistant bacterial strains. nih.govnih.gov

For example, in the presence of a subinhibitory concentration of a 1,8-naphthyridine derivative, the MIC of ofloxacin against a multi-resistant E. coli strain was reduced from 32 to 4 µg/mL, and the MIC of lomefloxacin was reduced from 16 to 2 µg/mL. nih.gov This potentiation of antibiotic activity makes these derivatives promising candidates for developing therapies to combat multidrug-resistant infections. nih.govnih.gov

Table 2: Synergistic Activity of a 1,8-Naphthyridine Derivative with Fluoroquinolones against E. coli 06

| Antibiotic | Original MIC (µg/mL) | MIC with 1,8-Naphthyridine Derivative (µg/mL) | Fold Reduction | Reference |

|---|---|---|---|---|

| Ofloxacin | 32 | 4 | 8 | nih.gov |

| Lomefloxacin | 16 | 2 | 8 | nih.gov |

Derivatives of 1,8-naphthyridine have shown notable potential as antitubercular and antimycobacterial agents. bohrium.comnih.gov Several studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, including multidrug-resistant strains (MDR-TB). nih.govacs.org

One study reported a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, with compound ANA-12 showing significant anti-tuberculosis activity with a MIC of 6.25 μg/mL. bohrium.comnih.gov Other compounds in the same series also displayed moderate to good activity with MICs of 12.5 μg/mL. bohrium.comnih.gov Another highly potent compound, 10q (1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid), exhibited an MIC of 0.1 μM against both M. tuberculosis H37Rv and MDR-TB, making it significantly more potent than the first-line drug isoniazid (B1672263) against MDR-TB. mdpi.comacs.org In an in vivo model, this compound also demonstrated a reduction in bacterial load in lung and spleen tissues. acs.org

Furthermore, a series of 1,8-naphthyridine derivatives with varied substitutions at different positions were tested, with several compounds showing 38-96% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net The piperidinyl group was identified as a particularly effective substituent for enhancing antimycobacterial activity. researchgate.net

Table 3: Antitubercular Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Target Strain | MIC | Reference |

|---|---|---|---|

| ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL | bohrium.comnih.gov |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 µg/mL | bohrium.comnih.gov |

| 10q | M. tuberculosis H37Rv & MDR-TB | 0.1 µM | acs.org |

| Various piperidinyl-substituted derivatives | M. tuberculosis H37Rv | % Inhibition: 38-96% at 6.25 µg/mL | researchgate.net |

The anti-infective spectrum of 1,8-naphthyridine derivatives also extends to antifungal properties. researchgate.netmdpi.com Various synthesized derivatives have been screened for their efficacy against pathogenic fungi.

One study investigated tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivatives and found them to have strong antifungal efficacy against Candida albicans and Aspergillus fumigatus. mdpi.com Another series of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives were evaluated, with compounds containing a chloro substituent showing the highest activity against A. niger and C. albicans, with MIC values ranging from 35.5 to 75.5 μg/mL. nih.gov

Furthermore, a series of pyrazolo[3,4-b] nih.govmdpi.comnaphthyridin-5-amines were synthesized and tested against Candida albicans and Cryptococcus neoformans. mdpi.com Compounds with a 4-p-tolyl substituent on the naphthyridine skeleton were particularly active against C. albicans. mdpi.com Research on 2-methyl-1,8-naphthyridines containing a Schiff base showed that derivatives with a halogen side chain were more toxic to phytopathogenic fungi like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net

Table 4: Antifungal Activity of Selected 1,8-Naphthyridine Derivatives

| Derivative Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines | Candida albicans, Aspergillus fumigatus | Strong efficacy | mdpi.com |

| Thiazol-2-amine derivatives (with chloro substituent) | Aspergillus niger, Candida albicans | MIC: 35.5–75.5 μg/mL | nih.gov |

| Pyrazolo[3,4-b] nih.govmdpi.comnaphthyridin-5-amines (with 4-p-tolyl substituent) | Candida albicans | Most active in series | mdpi.com |

| 2-Methyl-1,8-naphthyridines with Schiff base (halogenated) | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | More toxic than other substitutions | researchgate.net |

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the retroviral life cycle, making them a key area of interest for antiviral drug development. nih.govresearchgate.net Specifically, 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have shown significant promise. nih.govnih.gov These integrase strand transfer inhibitors (INSTIs) function by chelating metal ions within the enzyme's active site. nih.gov

Research has focused on modifying the 1,8-naphthyridine nucleus to enhance efficacy against wild-type HIV and, importantly, against drug-resistant mutant strains. nih.gov For instance, the introduction of new functionalities at the 4-position of the 1-hydroxy-1,8-naphthyridin-2(1H)-one ring system has been explored. acs.org

One study reported the development of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds with modifications at the 6-position of the naphthyridine scaffold. nih.gov One particular compound, designated 4d, which features an extended hexanol modification, demonstrated a broader ability to inhibit a panel of INSTI-resistant triple mutants compared to existing drugs like dolutegravir (B560016) (DTG) and bictegravir (B606109) (BIC). nih.gov These compounds have exhibited single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase in single-round replication assays. nih.govnih.gov Furthermore, they have shown improved potency against vectors carrying major drug-resistant integrase mutants and have displayed low toxicity in cell cultures. nih.gov

The structural basis for the activity of these compounds has been investigated, with studies suggesting that substituents at the 6-position of the 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine ring appear to interact with the same region as the ends of the unprocessed viral DNA. nih.gov Another line of research has explored 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives as potential inhibitors of HIV-1 RNase H, which shares a similar active site to integrase. umn.edu

A 1,8-naphthyridone derivative, HM13N, has been shown to potently inhibit HIV-1 replication by targeting Tat-mediated transcription, a different mechanism of action. acs.org This compound has demonstrated efficacy in acutely, chronically, and latently infected cells without readily selecting for resistance mutations in vitro. acs.org

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives | HIV-1 Integrase | Potent inhibition of wild-type and drug-resistant mutants. Compound 4d showed broader inhibition of triple mutants than DTG or BIC. | nih.gov |

| 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides | HIV-1 Integrase | Single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase. Improved potency against drug-resistant mutants. | nih.gov |

| 1,8-Naphthyridone derivative (HM13N) | HIV-1 Tat-mediated transcription | Potent inhibition of HIV-1 replication in various cell models with no observed resistance development in vitro. | acs.org |

Neurological and Central Nervous System (CNS)-Related Activities

The 1,8-naphthyridine scaffold has been recognized for its potential in treating a variety of neurological disorders, including epilepsy, neurodegenerative diseases, and depression. innovareacademics.inresearchgate.netresearchgate.net

Several derivatives of 1,8-naphthyridine have been synthesized and evaluated for their anticonvulsant activity. researchgate.netnih.govispub.com In one study, a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were investigated. nih.govjst.go.jp Most of the synthesized compounds, with the exception of 2-(3'-phenylaminopropyloxy)-4-methyl-7-amino-1,8-naphthyridine, demonstrated significant anticonvulsant activity. researchgate.netnih.gov

The anticonvulsant effects of some of these derivatives were found to be comparable to the established drug diazepam. researchgate.netjst.go.jp Specifically, the following compounds, at a dose of 250 mg/kg, showed activity equivalent to diazepam at 5 mg/kg:

2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine researchgate.netjst.go.jp

2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine researchgate.netjst.go.jp

2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine researchgate.netjst.go.jp

The maximal electroshock seizure (MEST) threshold test in rodents is a common model for assessing potential anticonvulsant properties. google.com.na

| Compound | Anticonvulsant Activity | Reference |

|---|---|---|

| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |

| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |

| 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |

Derivatives of 1,8-naphthyridine are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and multiple sclerosis. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net

For Alzheimer's disease, research has focused on developing 1,8-naphthyridine derivatives that can act as cholinesterase inhibitors and regulate cellular calcium levels. nih.govgoogle.com One study synthesized derivatives that showed moderate, selective inhibition of acetylcholinesterase (AChE) and also blocked voltage-dependent Ca2+ channels. nih.gov A specific derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine-3-carboxylate (compound 14), exhibited a neuroprotective profile in various cellular models of Alzheimer's-related stress. acs.orgnih.gov This compound was shown to protect neuroblastoma cells from toxins and also prevented the inhibition of protein phosphatase 2A (PP2A), an enzyme involved in tau dephosphorylation, a key pathological feature of Alzheimer's disease. acs.orgnih.gov

In the context of multiple sclerosis (MS), a chronic autoimmune neurodegenerative disorder, 1,8-naphthyridine derivatives have been investigated for their immunomodulatory effects, often linked to their interaction with cannabinoid CB2 receptors. researchgate.netunipi.it The CB2 receptor is known to have a protective function in neurological disorders with an autoimmune component. unipi.it A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was developed as a selective CB2 receptor agonist. unipi.it This compound demonstrated the ability to modulate the immune response in cells isolated from MS patients, suggesting its potential as an orally administered drug for such pathologies. unipi.it

The potential of 1,8-naphthyridine derivatives as antidepressants has also been an area of investigation. innovareacademics.inresearchgate.netdntb.gov.ua Research has explored their interaction with the serotonergic system, a key target for many antidepressant drugs.

One study investigated 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), a compound with a pA2 value comparable to the 5-HT3 antagonist ondansetron. nih.gov Both acute and chronic administration of NA-2 produced antidepressant-like effects in rodent models, such as the forced swim test and tail suspension test. nih.gov Interaction studies suggested that the antidepressant-like effects of NA-2 are mediated through a serotonergic mechanism. nih.gov

Another compound, BNC210 (6-[(2,3-dihydro-1H-inden-2-yl)amino]-1-ethyl-3-(4-morpholinylcarbonyl)-1,8-naphthyridin-4(1H)-one), has been characterized as a selective negative allosteric modulator of the alpha 7 nicotinic acetylcholine (B1216132) receptor. nih.gov Phenotypic screening identified its anxiolytic-like and antidepressant-like activity in rodent models, without the sedative effects associated with some current antidepressant medications. nih.gov

Other Pharmacological Activities

A significant body of research has demonstrated the potent anti-inflammatory and analgesic properties of 1,8-naphthyridine derivatives. innovareacademics.inresearchgate.netnih.gov

One series of studies focused on 5-(alkylamino)-9-isopropyl innovareacademics.innih.govnih.gov triazolo[4,3-a] nih.govacs.orgnaphthyridines with a carboxamide (CONHR) group at the 6-position. innovareacademics.innih.gov These compounds were evaluated for their anti-inflammatory activity in rats, with some showing significant oedema inhibition. innovareacademics.in For example, compound 1d in one study was a highly effective anti-inflammatory agent, showing 80% inhibition of oedema. nih.gov Interestingly, N-monosubstituted 5-aminoderivatives generally appeared to be more potent as anti-inflammatory agents, while the corresponding N,N-disubstituted compounds exhibited stronger analgesic activity. nih.gov

Another study synthesized 1,8-naphthyridine-3-carboxamide derivatives and evaluated their anti-inflammatory and anticancer activities. tandfonline.com These compounds were found to downregulate proinflammatory cytokines, which provides a molecular basis for their anti-inflammatory effects. tandfonline.com

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| 5-(alkylamino)-9-isopropyl innovareacademics.innih.govnih.govtriazolo[4,3-a] nih.govacs.orgnaphthyridines | Anti-inflammatory | Compound 1d showed 80% oedema inhibition. N-monosubstituted derivatives were generally more potent anti-inflammatory agents. | nih.gov |

| 5-amino innovareacademics.innih.govnih.govtriazolo[4,3-a] nih.govacs.orgnaphthyridine-6-carboxamides | Analgesic | N,N-disubstituted derivatives exhibited higher analgesic activity. | nih.gov |

| 1,8-Naphthyridine-3-carboxamide derivatives | Anti-inflammatory | Activity linked to the downregulation of proinflammatory cytokines. | tandfonline.com |

Antihypertensive and Cardiac System Modulation

Derivatives of 1,8-naphthyridine have been identified as possessing noteworthy antihypertensive properties. innovareacademics.innih.gov A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and evaluated for their potential to lower blood pressure. nih.gov The primary mechanism of action for these compounds appears to be vasodilation. nih.gov

Several compounds from this series demonstrated significant potency. nih.gov Notably, one compound exhibited a particularly high pIC50 value of 6.92, indicating strong vasorelaxant activity. nih.gov Further investigations into the mechanism of this vasodilation revealed that some of these derivatives may act as inhibitors of guanylate cyclase. nih.gov Additionally, selected compounds were tested for their effects on ATP-sensitive potassium channels, with results suggesting they may have activating properties on these channels. nih.gov

Certain 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have also been investigated for their cardiac activities. researchgate.net Some of these compounds exhibited sympathetic blocking activity, suggesting a potential role in modulating the sympathetic nervous system's influence on the heart. researchgate.net The diverse biological activities of 1,8-naphthyridine derivatives extend to ionotropic properties as well. researchgate.netinnovareacademics.in

Table 1: Antihypertensive Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Structure | Activity | Mechanism of Action |

|---|---|---|---|

| 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives | Variously substituted at positions 2 and 7 | Antihypertensive | Vasodilation, possible guanylate-cyclase inhibition, ATP-sensitive potassium channel activation nih.gov |

| 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines | Varied substitutions at the 2-position | Cardiac system modulation | Sympathetic blocking activity researchgate.net |

Anti-Allergic and Bronchodilator Activities

The therapeutic potential of 1,8-naphthyridine derivatives extends to the management of allergic reactions and respiratory conditions. researchgate.netnih.gov These compounds have been investigated for their anti-allergic and bronchodilator effects. nih.govnih.gov

A study focused on new 1,8-naphthyridine-3-carboxylic acid derivatives demonstrated their potential as antihistaminic agents. nih.gov One particular compound, 5a1, showed a promising bronchorelaxant effect in in-vivo models using guinea pigs. researchgate.net This suggests that these derivatives could antagonize the effects of histamine (B1213489), a key mediator in allergic responses and bronchoconstriction. nih.gov The mechanism of action is believed to involve the antagonism of histamine and leukotriene-induced bronchospasm. nih.gov

Table 2: Anti-Allergic and Bronchodilator Activity of a 1,8-Naphthyridine Derivative

| Compound | Structure | Activity | Model |

|---|---|---|---|

| 5a1 | 1,8-naphthyridine-3-carboxylic acid derivative | Antihistaminic, Bronchodilator | In vivo (guinea pig) researchgate.net |

Anti-Osteoporotic and Platelet Aggregation Inhibition

Research has also highlighted the potential of 1,8-naphthyridine derivatives in bone health and hematology. researchgate.net Specifically, these compounds have been investigated for their anti-osteoporotic and platelet aggregation inhibitory activities. researchgate.netnih.gov

The anti-osteoporotic activity of some 1,8-naphthyridine derivatives is linked to their function as αvβ3 antagonists. researchgate.netnih.gov The αvβ3 integrin is involved in bone resorption by osteoclasts, and its inhibition can help in preventing bone loss, a hallmark of osteoporosis.

In addition to their effects on bone, certain derivatives have been shown to inhibit platelet aggregation. researchgate.netnih.gov This antiplatelet activity suggests a potential role in preventing thrombosis and other cardiovascular events where platelet aggregation is a key factor.

Gastric Antisecretory and Antioxidant Properties

The pharmacological profile of 1,8-naphthyridine derivatives also includes gastroprotective and antioxidant effects. researchgate.netnih.gov Several derivatives have demonstrated potent gastric antisecretory properties, making them potential candidates for treating conditions like peptic ulcers. innovareacademics.in

Specifically, 2-oxo-l,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and shown to possess efficient gastric antisecretory activity. innovareacademics.in For instance, ethyl 4-amino-l-ethyl-l,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylic acid and an ester of substituted 4-(4-methyl-l-piperazinyl) l,8-naphthyridine-3-carboxylic acid displayed significant gastric antisecretory properties. innovareacademics.in Another derivative, ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, also exhibited potent gastric antisecretory effects. evitachem.com

Furthermore, various 1,8-naphthyridine derivatives have been found to possess antioxidant activity. researchgate.netnih.gov A study on spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety showed that these compounds exhibited significant antioxidant activity in a DPPH free radical scavenging assay. researchgate.net Two compounds, 8b and 4c, displayed particularly high antioxidant activity. researchgate.net

Table 3: Gastric Antisecretory and Antioxidant Activities of 1,8-Naphthyridine Derivatives

| Compound Class/Derivative | Activity | Key Findings |

|---|---|---|

| 2-oxo-l,8-naphthyridine-3-carboxylic acid derivatives | Gastric Antisecretory | Showed efficient gastric antisecretory properties innovareacademics.in |

| Ethyl 4-amino-l-ethyl-l,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylic acid | Gastric Antisecretory | Exhibited good gastric antisecretory properties innovareacademics.in |

| Ester of substituted 4-(4-methyl-l-piperazinyl) l,8-naphthyridine-3-carboxylic acid | Gastric Antisecretory | Exhibited good gastric antisecretory properties innovareacademics.in |

| Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Gastric Antisecretory | Possessed potent gastric antisecretory properties evitachem.com |

| Spiro β-lactams and thiazolidinones with 1,8-naphthyridine moiety (Compounds 8b and 4c) | Antioxidant | Showed high antioxidant activity in DPPH assay researchgate.net |

Adenosine (B11128) Receptor and Cannabinoid Receptor Ligand Activity

Derivatives of 1,8-naphthyridine have emerged as significant ligands for both adenosine and cannabinoid receptors, indicating their potential in modulating various physiological processes controlled by these receptor systems. semanticscholar.orgnih.gov

Adenosine Receptor Ligand Activity

A series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov While these compounds generally lacked affinity for the A1 adenosine receptor, many demonstrated interesting affinity and selectivity for the A2A adenosine receptor. nih.gov The 1,8-naphthyridin-4-one scaffold has been identified as a key structural feature for these A2A adenosine receptor ligands. nih.gov

Cannabinoid Receptor Ligand Activity

The search for new cannabinoid receptor ligands has led to the investigation of 1,8-naphthyridine derivatives. nih.gov A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were synthesized and assayed for their binding to both CB1 and CB2 cannabinoid receptors. nih.gov The results indicated that these derivatives generally possess a greater affinity for the CB2 receptor than the CB1 receptor. nih.gov

Specifically, derivatives 6a and 7a showed appreciable affinity for the CB2 receptor with Ki values of 5.5 and 8.0 nM, respectively. nih.gov Other compounds, such as 4a, 5a, and 8a, also exhibited good CB2 affinity. nih.gov Furthermore, compounds 3g-i and 18 demonstrated good CB2 selectivity. nih.gov The 1,8-Naphthyridine-2(1H)-one scaffold has also been investigated for developing selective cannabinoid receptor ligands. researchgate.net

Table 4: Adenosine and Cannabinoid Receptor Ligand Activity of 1,8-Naphthyridine Derivatives

| Compound Class/Derivative | Receptor Target | Key Findings |

|---|---|---|

| 1,8-Naphthyridin-4-one derivatives | Adenosine A2A Receptor | Showed interesting affinity and selectivity for A2A AR nih.gov |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamide derivatives | Cannabinoid Receptors | Greater affinity for CB2 than CB1 receptor nih.gov |

| Derivatives 6a and 7a | Cannabinoid CB2 Receptor | Appreciable affinity with Ki values of 5.5 and 8.0 nM nih.gov |

| Derivatives 4a, 5a, and 8a | Cannabinoid CB2 Receptor | Good CB2 affinity nih.gov |

| Derivatives 3g-i and 18 | Cannabinoid CB2 Receptor | Good CB2 selectivity nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design for 1,8 Naphthyridin 4 Amine Analogs

Influence of Substituents on Biological Efficacy

The biological activity of 1,8-naphthyridin-4-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the naphthyridine ring system. These modifications can affect the molecule's ability to interact with its biological target, as well as its physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Role of Amino Group Substitution at Position 4

The amino group at the C-4 position is a critical determinant of the biological activity in many this compound analogs. Modifications at this position can lead to significant changes in potency and selectivity. For instance, in a series of 2,8-disubstituted-1,5-naphthyridines, N-acetylation or urea (B33335) formation on the amino group at a comparable position led to a 6- to 9-fold loss of antiplasmodial activity, highlighting the importance of a basic nitrogen at this position for maintaining efficacy. acs.org The introduction of a primary amino group is a notable feature in some potent fluoroquinolone analogs, distinguishing them from other compounds in the same class. srce.hr

Furthermore, the nature of the substituent on the amino group can dictate the specific biological target. For example, in the design of cannabinoid receptor ligands, an aliphatic or aromatic carboxamide group at position 3, coupled with an alkyl or arylalkyl substituent at position 1, was a key structural requirement. nih.gov

Impact of Substituents at Positions C-2, C-3, C-5, C-6, and C-7

Systematic modifications at various carbon positions of the 1,8-naphthyridine (B1210474) ring have provided valuable insights into the structure-activity relationships of these compounds.

C-2 Position: The substituent at the C-2 position can significantly influence activity. In a study of 1,5-naphthyridine (B1222797) analogs, keeping an N-methylaminopiperidine group at the 8-position constant, the removal of a trifluoromethyl (CF3) group from the 3-pyridyl substituent at the C-2 position resulted in a 10-fold decrease in antiplasmodial activity against Plasmodium falciparum. nih.gov

C-3 Position: The C-3 position is often a key site for modification. The introduction of a carboxamide group at this position has been explored for developing cannabinoid receptor ligands. nih.govebi.ac.uk In other studies, the presence of a carboxylic acid at C-3 is a common feature in many antibacterial 1,8-naphthyridine derivatives. nih.gov For instance, in a series of antihistaminic agents, 1,8-naphthyridine-3-carboxamides were synthesized and evaluated. nih.gov